![molecular formula C17H21N3O B14583744 [4-(4-Methyl-2-phenylpiperazin-1-yl)pyridin-3-yl]methanol CAS No. 61337-97-1](/img/structure/B14583744.png)
[4-(4-Methyl-2-phenylpiperazin-1-yl)pyridin-3-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(4-Methyl-2-phenylpiperazin-1-yl)pyridin-3-yl]methanol is a chemical compound with the molecular formula C17H21N3O It is known for its unique structure, which includes a piperazine ring substituted with a methyl and phenyl group, and a pyridine ring attached to a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Methyl-2-phenylpiperazin-1-yl)pyridin-3-yl]methanol typically involves the reaction of 4-methyl-2-phenylpiperazine with 3-pyridinecarboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to convert the aldehyde group to a methanol group. The reaction conditions often include a solvent like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
[4-(4-Methyl-2-phenylpiperazin-1-yl)pyridin-3-yl]methanol can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the methanol group, forming a simpler structure.
Substitution: The piperazine and pyridine rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for chlorination.
Major Products Formed
Oxidation: [4-(4-Methyl-2-phenylpiperazin-1-yl)pyridin-3-yl]carboxylic acid.
Reduction: [4-(4-Methyl-2-phenylpiperazin-1-yl)pyridine].
Substitution: Various halogenated derivatives depending on the substituent used.
Applications De Recherche Scientifique
[4-(4-Methyl-2-phenylpiperazin-1-yl)pyridin-3-yl]methanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of [4-(4-Methyl-2-phenylpiperazin-1-yl)pyridin-3-yl]methanol involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and targets are still under investigation, but its structure suggests potential activity in the central nervous system.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [4-(4-Methyl-2-phenylpiperazin-1-yl)pyridine]
- [4-(4-Methyl-2-phenylpiperazin-1-yl)benzyl alcohol]
- [4-(4-Methyl-2-phenylpiperazin-1-yl)phenol]
Uniqueness
[4-(4-Methyl-2-phenylpiperazin-1-yl)pyridin-3-yl]methanol is unique due to its specific combination of a piperazine ring with a pyridine ring and a methanol group. This structure provides distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
61337-97-1 |
|---|---|
Formule moléculaire |
C17H21N3O |
Poids moléculaire |
283.37 g/mol |
Nom IUPAC |
[4-(4-methyl-2-phenylpiperazin-1-yl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C17H21N3O/c1-19-9-10-20(16-7-8-18-11-15(16)13-21)17(12-19)14-5-3-2-4-6-14/h2-8,11,17,21H,9-10,12-13H2,1H3 |
Clé InChI |
SAUJEHBPOOXNBQ-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(C(C1)C2=CC=CC=C2)C3=C(C=NC=C3)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


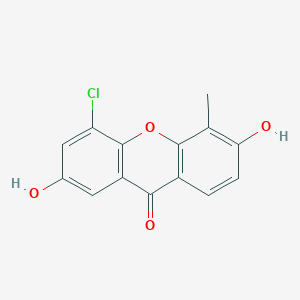
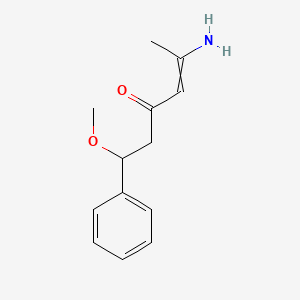
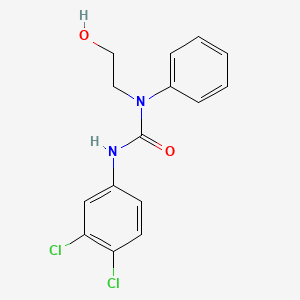
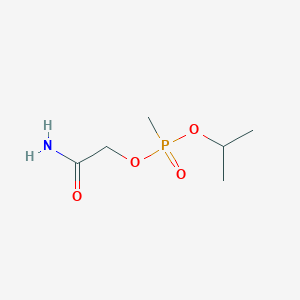
![(1R)-Bicyclo[3.2.1]oct-2-ene](/img/structure/B14583694.png)

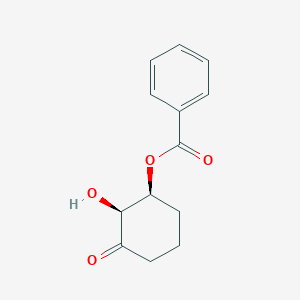

phenyl-lambda~6~-sulfanylidene}carbamate](/img/structure/B14583716.png)

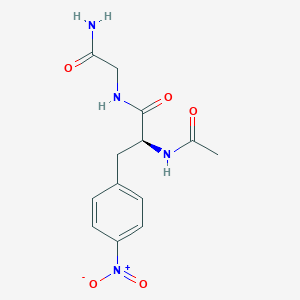
![N-[(2-Bromoethoxy)carbonyl]-L-isoleucine](/img/structure/B14583726.png)
![Acetic acid, [(1,4,5,6-tetrahydro-4,6-diphenyl-1,3,5-triazin-2-yl)thio]-](/img/structure/B14583737.png)

